2-Methylserotonin maleate salt is a chemical compound with the molecular formula and a molecular weight of approximately 306.31 g/mol. It is classified as a derivative of serotonin, specifically a methylated form of 5-hydroxytryptamine (serotonin), which plays a crucial role in various physiological processes. This compound is recognized for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2 and 5-HT3 subtypes, making it significant in pharmacological research and applications .
The synthesis of 2-Methylserotonin maleate salt typically involves the methylation of serotonin. Various methods can be employed for this purpose:
The molecular structure of 2-Methylserotonin maleate salt features an indole ring system characteristic of tryptamines, with a hydroxyl group and an aminoethyl side chain. The maleate moiety contributes to its solubility properties.
CC(N)Cc1c[nH]c2ccc(O)cc12.C(=O)(C(=O)O)C(C(=O)O)=O
YQNHFSXRABPJLP-BTJKTKAUSA-N
2-Methylserotonin maleate salt can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and drug development.
As a serotonin receptor agonist, 2-Methylserotonin maleate salt primarily interacts with serotonin receptors in the central nervous system and peripheral tissues:
Research indicates that 2-Methylserotonin exhibits selectivity towards certain serotonin receptor subtypes, which is critical for its pharmacological effects .
2-Methylserotonin maleate salt has several applications in scientific research:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: